N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide
Description
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
N-(1,2,4-triazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C7H6N4O2/c12-7(6-2-1-3-13-6)10-11-4-8-9-5-11/h1-5H,(H,10,12) |
InChI Key |
ZAWCFZRZIFCZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Oxidation Reactions
Furan Ring Oxidation
The furan-2-carboxamide moiety can undergo oxidation, particularly at the furan ring. Similar triazole-furan hybrids exhibit oxidation to yield furan-2-carboxylic acid derivatives.
| Reaction Type | Key Features | Product | Reference |
|---|---|---|---|
| Oxidation | Furan ring → Furan-2-carboxylic acid | N-(4H-1,2,4-triazol-4-yl)furan-2-carboxylic acid |
Mechanism : Oxidation likely involves electrophilic attack on the furan ring, followed by cleavage to form a carboxylic acid group.
Reduction Reactions
Triazole Ring Reduction
The 1,2,4-triazole ring may undergo reduction to form dihydrotriazole derivatives. This reactivity is observed in analogous triazole compounds, where reduction alters the ring’s electronic properties.
| Reaction Type | Key Features | Product | Reference |
|---|---|---|---|
| Reduction | Triazole ring → Dihydrotriazole | N-(4,5-dihydro-1H-1,2,4-triazol-4-yl)furan-2-carboxamide |
Mechanism : Reduction typically involves catalysts (e.g., hydrogenation) or reducing agents (e.g., NaBH4), targeting the triazole’s nitrogen-rich framework.
Substitution Reactions
Electrophilic Substitution
The carboxamide group’s phenyl ring (if present) or other aromatic components may undergo electrophilic substitution. For example, triazole derivatives with phenyl substituents exhibit reactivity at ortho/para positions .
| Reaction Type | Key Features | Product | Reference |
|---|---|---|---|
| Substitution | Electrophilic attack on aromatic rings | Substituted phenyl-triazole derivatives |
Mechanism : Substitution reactions depend on directing groups (e.g., electron-donating or withdrawing) and reaction conditions (e.g., nitration, alkylation).
Amidation and Hydrolysis
Carboxamide Group Reactions
While not explicitly detailed in the provided sources, the carboxamide group can theoretically undergo hydrolysis (yielding a carboxylic acid) or amidation (forming substituted amides). This aligns with general organic chemistry principles.
Thioether Formation
Sulfur-Based Reactions
Although the target compound lacks a sulfur atom, related triazole derivatives with thioether groups (e.g., thioacetamides) undergo reactions such as thioether oxidation or substitution . These reactions highlight the versatility of sulfur-containing triazole analogs.
Cyclization and Ring-Forming Reactions
Synthetic Pathways
The synthesis of this compound likely involves cyclization steps. For example, triazole rings are often formed via reactions between hydrazines and ketones or aldehydes, followed by cyclization .
| Reaction Type | Key Features | Product | Reference |
|---|---|---|---|
| Cyclization | Hydrazine + Carbonyl compound → Triazole ring | This compound |
Mechanism : Cyclization typically requires catalytic conditions (e.g., acidic or basic environments) to drive ring closure.
Scientific Research Applications
N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antidiabetic agent by inhibiting enzymes like alpha-amylase and alpha-glucosidase.
Agriculture: The compound can be used as a fungicide due to its ability to inhibit fungal growth.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism. This inhibition helps in managing blood glucose levels in diabetic patients . The compound may also interact with fungal cell membranes, disrupting their integrity and leading to fungal cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide can be contextualized by comparing it to related compounds. Below is a detailed analysis based on crystallographic, synthetic, and substituent-variation studies:
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparative Analysis:
Role of Heterocyclic Rings :
- The furan ring in the target compound provides aromaticity and moderate hydrogen-bonding capacity, whereas analogs with tetrazole (e.g., JIKRAZ ) or thiophene (e.g., ) exhibit altered electronic profiles. Tetrazoles are more polar, favoring solubility in aqueous media, while thiophenes enhance π-π interactions in protein binding.
- Saturated rings, as seen in the tetrahydrofuran derivative , reduce conformational flexibility but improve metabolic stability.
Substituent Effects :
- Electron-withdrawing groups (e.g., fluorine in ) increase lipophilicity and bioavailability.
- Functional groups like sulfanyl () or metal-coordinating tetrazoles () expand reactivity for targeted drug design.
Biological Activity Trends :
- Compounds with tetrazole or thiophene moieties () often show enhanced antimicrobial or anticancer activity compared to furan derivatives, likely due to improved target engagement.
- The absence of substituents on the triazole ring in the target compound may limit its potency relative to fluorinated or benzyl-substituted analogs .
Methodological Considerations
Structural comparisons rely heavily on crystallographic tools such as SHELXL and ORTEP-3 , which enable precise determination of bond lengths, angles, and intermolecular interactions. For example, JIKRAZ’s calcium coordination was resolved using SHELX programs , highlighting the importance of these tools in elucidating stability and reactivity trends.
Q & A
Q. What are the common synthetic routes for N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide?
The synthesis typically involves coupling furan-2-carboxylic acid derivatives with 4-amino-1,2,4-triazole precursors. For example:
- Step 1 : React 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol under reflux with aqueous KOH as a base.
- Step 2 : Isolate the product via precipitation, followed by recrystallization from ethanol .
- Alternative methods include using carbodiimide coupling agents to link the furan and triazole moieties, ensuring high regioselectivity .
Q. Which spectroscopic techniques are used to characterize this compound?
Key techniques include:
- 1H/13C NMR : To confirm proton and carbon environments (e.g., δ 8.75 ppm for triazole NH in CDCl3) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1660 cm⁻¹ and NH stretches at ~3389 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 218.09 for analogous triazolylamides) .
Q. What initial biological activities have been reported for structurally similar 1,2,4-triazole carboxamides?
- Antifungal activity : Triazolylamides exhibit activity against Candida spp., with MIC values ranging from 16–64 µg/mL .
- Anti-exudative effects : Analogous compounds reduce inflammation in rodent models by inhibiting prostaglandin pathways .
- Enzyme inhibition : Some derivatives target kinases or cytochrome P450 enzymes, as shown via in vitro assays .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Software tools : Use SHELXL for refinement (handles twinning and high-resolution data) and ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding .
- Challenges : Address disorder in the triazole ring using restraints (e.g., DFIX, FLAT in SHELXL) or partial occupancy modeling .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What factors contribute to variability in synthetic yields of this compound?
- Reaction conditions : Prolonged reflux (>2 hours) can degrade the triazole ring; optimal yields (~85%) are achieved at 1-hour reflux in ethanol .
- Substituent effects : Electron-withdrawing groups on the furan ring (e.g., Cl, NO2) reduce nucleophilicity, requiring harsher conditions .
- Solvent purity : Trace water in ethanol promotes hydrolysis of the chloroacetamide intermediate, lowering yields .
Q. How should discrepancies in biological activity data across studies be analyzed?
- Assay standardization : Compare MIC values using CLSI guidelines for antifungal assays to minimize inter-lab variability .
- Structural analogs : Evaluate substituent effects (e.g., 5-iodo vs. 5-methyl on furan) to explain activity differences (e.g., iodine enhances lipophilicity and membrane penetration) .
- Statistical validation : Use ANOVA to assess significance of activity differences between batches .
Q. What computational methods predict the structure-activity relationship (SAR) of this compound?
- Molecular docking : Simulate binding to target proteins (e.g., CYP51 for antifungals) using AutoDock Vina, focusing on hydrogen bonds between the triazole NH and active-site residues .
- QSAR models : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with antifungal IC50 values .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
